4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a nitrophenylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the nitrophenylmethyl and trifluoromethyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amines.
Scientific Research Applications
4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2′-Nitrophenyl)pyrrolidine-2-carboxamides: Similar structure with potential antibacterial properties.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares the trifluoromethyl group and pyridine ring.
Uniqueness
4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of its nitrophenylmethyl and trifluoromethyl groups on the pyrrolidine ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H13F3N2O4 |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)12(11(19)20)7-17-6-9(12)5-8-3-1-2-4-10(8)18(21)22/h1-4,9,17H,5-7H2,(H,19,20) |
InChI Key |
UMAXTDOBQCCRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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